Prenalterol

描述

属性

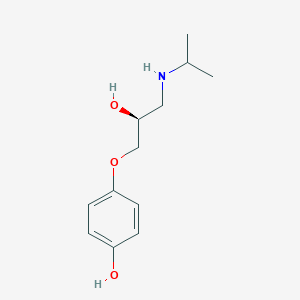

IUPAC Name |

4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-9(2)13-7-11(15)8-16-12-5-3-10(14)4-6-12/h3-6,9,11,13-15H,7-8H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUKCCWBEDSMEB-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61260-05-7 (hydrochloride) | |

| Record name | Prenalterol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057526815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023507 | |

| Record name | Prenalterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57526-81-5 | |

| Record name | (-)-Prenalterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57526-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prenalterol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057526815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prenalterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13777 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prenalterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prenalterol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRENALTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4G34404CX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Historical Development of Prenalterol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, historical development, and pharmacological profile of prenalterol. It is a selective β1-adrenergic receptor partial agonist that has been investigated for the management of heart failure. This document details its synthesis, mechanism of action, pharmacokinetic properties, and clinical evaluation. Key quantitative data are presented in structured tables for comparative analysis. Detailed experimental protocols for its synthesis and pharmacological assessment are provided, alongside visualizations of its signaling pathway and a representative clinical trial workflow to facilitate a deeper understanding of its scientific journey.

Discovery and Historical Development

This compound, also known as (S)-(-)-1-(4-hydroxyphenoxy)-3-isopropylamino-2-propanol, emerged from research programs in the 1970s aimed at developing cardioselective β-adrenergic agonists. The goal was to create compounds that could stimulate myocardial contractility with minimal effects on heart rate and peripheral vasculature, offering a potential therapeutic advantage in conditions like acute heart failure and post-myocardial infarction low-output syndrome.[1][2] Marketed under the trade name Hyprenan, this compound has been used in several European countries, including Denmark, Norway, and Sweden.[3]

Chemical Synthesis

The synthesis of this compound has been approached through both racemic and stereospecific routes. The (S)-enantiomer is the pharmacologically active form.

A notable stereospecific synthesis utilizes a chiral precursor derived from α-D-glucofuranose to establish the correct stereochemistry at the hydroxyl-bearing carbon.[3]

Experimental Protocol: Stereospecific Synthesis of (S)-Prenalterol

-

Step 1: Glycosylation. Monobenzone is condensed with an epoxide derived from α-D-glucofuranose to yield a glycosylated derivative.

-

Step 2: Hydrolysis and Cleavage. The acetonide protecting groups on the sugar moiety are removed by hydrolysis. Subsequent cleavage of the sugar with periodate (B1199274) results in an aldehyde.

-

Step 3: Reduction. The aldehyde is reduced to a glycol using sodium borohydride (B1222165) (NaBH4).

-

Step 4: Mesylation. The terminal alcohol of the glycol is converted to a mesylate.

-

Step 5: Amination. The mesylate leaving group is displaced with isopropylamine.

-

Step 6: Deprotection. The O-benzyl ether is removed by hydrogenolysis to afford the final product, (S)-prenalterol.[3]

Racemic this compound can be synthesized through simpler, non-stereoselective methods, typically involving the reaction of 4-hydroxyphenoxy-propylene oxide with isopropylamine.

Mechanism of Action

This compound is a selective β1-adrenergic receptor partial agonist.[3][4] Its intrinsic sympathomimetic activity is approximately 60%.[3] This means that while it binds to and activates β1-adrenergic receptors, it elicits a submaximal response compared to a full agonist like isoproterenol. This partial agonism is a key feature, as it is thought to provide sufficient cardiac stimulation at rest without excessive stimulation during exercise, where endogenous catecholamine levels are high.[5]

Signaling Pathway

Upon binding to the β1-adrenergic receptor, a G-protein coupled receptor, this compound initiates a signaling cascade.[6][7] The receptor couples to a stimulatory G-protein (Gs), which activates adenylyl cyclase.[5][6] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][6] Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA), which then phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban.[1][6] This results in an increased influx of calcium ions into the cardiac myocytes and enhanced reuptake into the sarcoplasmic reticulum, leading to increased myocardial contractility (positive inotropic effect) and an increased heart rate (positive chronotropic effect).[1][6][7]

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in both healthy individuals and patients with heart failure.

Absorption and Bioavailability

This compound is rapidly and completely absorbed after oral administration, with peak plasma concentrations reached in approximately 30 minutes.[6][8] However, it undergoes significant first-pass metabolism, resulting in an oral bioavailability of about 25% when administered as a solution.[6][8]

Distribution

The drug is rapidly distributed to extravascular tissues, with a distribution half-life of about 7 minutes.[6][9]

Metabolism and Excretion

The elimination half-life of this compound is approximately 2 hours.[8][9] About 90% of an administered dose is excreted in the urine within 24 hours.[6][8] Following intravenous administration, around 60% is excreted as the unchanged drug, whereas after oral administration, this value is about 13-15%, with the remainder being metabolites, primarily the sulphate ester.[6][8]

| Parameter | Healthy Volunteers | Patients with Heart Failure | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | ~0.5 hours (oral solution) | - | [6][8] |

| Elimination Half-life (t1/2) | ~2 hours | - | [8][9] |

| Oral Bioavailability | ~25% (solution) | ~45% (controlled release) | [6][8] |

| Urinary Excretion (24h) | ~90% of dose | - | [6][8] |

| % Unchanged in Urine (IV) | ~60% | - | [6][8] |

| % Unchanged in Urine (Oral) | ~13-15% | - | [6][8] |

Table 1: Summary of this compound Pharmacokinetic Parameters

Preclinical and Clinical Development

This compound has been evaluated in various preclinical and clinical settings to determine its efficacy and safety in heart failure.

Preclinical Studies

In animal models, this compound has demonstrated positive inotropic effects.[3][10] For instance, in conscious dogs, intravenous administration of this compound at a dose of 45 nmol/kg resulted in increased stroke volume and maximal rate of rise of left ventricular pressure (dF/dt), without significant changes in heart rate or arterial pressure.[3]

Experimental Protocol: In Vivo Hemodynamic Assessment in a Canine Model

-

Animal Preparation: Conscious dogs are surgically equipped with an electromagnetic flow probe on the ascending aorta and a chronic aortic catheter for pressure recording.

-

Drug Administration: this compound is administered intravenously at a dose of 45 nmol/kg.

-

Hemodynamic Monitoring: Key parameters such as heart rate, arterial blood pressure, stroke volume, and dF/dt are continuously monitored and recorded.

-

Data Analysis: Changes in hemodynamic parameters from baseline are calculated and statistically analyzed.

Clinical Trials in Heart Failure

Clinical trials in patients with chronic heart failure have shown that this compound can improve hemodynamic parameters. Intravenous infusions of this compound (up to 8 mg) in patients with severe heart failure resulted in a significant increase in cardiac index and left ventricular ejection fraction, and a decrease in left ventricular filling pressure.[11]

Long-term oral therapy with this compound (40-120 mg daily) has also been investigated. In a randomized, double-blind study, patients receiving this compound showed an initial increase in cardiac index and ejection fraction after one week of treatment. However, these effects were not always sustained over longer periods (3 to 6 months). Some studies have reported subjective improvement in patients, but objective measures like exercise tolerance did not always show a significant benefit compared to conventional therapy.[5][12]

| Study | Patient Population | Dosage | Key Findings | Reference(s) |

| Lambert et al. | 9 patients with severe chronic heart failure | 1, 4, and 8 mg IV | Increased cardiac index (1.9 to 2.4 L/min/m²), increased LVEF (17% to 26%), decreased LV filling pressure (26 to 21 mmHg). | [11] |

| Kirlappos et al. | 10 patients with chronic heart failure | 50-100 mg bid (oral, slow-release) for 1 month | Increased cardiac output (4.4 to 5.8 L/min), improved exercise duration. | [13] |

| Waagstein et al. | 10 patients with severe chronic CHF | 100-200 mg daily (oral) | Subjective improvement, but no objective benefit in exercise tests compared to intensified diuretics. | [5][12] |

| Wirtzfeld et al. | 16 patients with severe CHF (NYHA III-IV) | 40-120 mg daily (oral) for 6 months | Initial increase in cardiac index and ejection fraction at 1 week, but effects diminished at 3 and 6 months. |

Table 2: Summary of Key Clinical Trials of this compound in Heart Failure

Conclusion

This compound represents a significant development in the quest for cardioselective β1-adrenergic agonists for the treatment of heart failure. Its discovery and development have provided valuable insights into the structure-activity relationships of this class of compounds and the complexities of treating chronic heart failure. While its partial agonist activity offered a theoretical advantage, clinical outcomes have been mixed, with initial hemodynamic improvements not always translating into sustained long-term benefits. Nevertheless, the study of this compound has contributed to a deeper understanding of β-adrenergic receptor pharmacology and has informed the development of subsequent generations of cardiovascular drugs.

References

- 1. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. This compound | C12H19NO3 | CID 42396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The haemodynamic effects of intravenous this compound and ouabain in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. cAMP signal transduction in the heart: understanding spatial control for the development of novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic studies in man of the selective beta 1-adrenoceptor agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Haemodynamic effects of this compound in acute myocardial ischaemia in open chest pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hemodynamic effects of intravenous this compound in severe heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound as long-term therapy for chronic congestive heart failure. A randomized cross-over trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound, an oral beta-1 adrenoceptor agonist, in the treatment of chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Prenalterol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and pharmacological properties of Prenalterol. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key concepts.

Chemical Structure of this compound

This compound is a selective β1-adrenergic receptor agonist. Its chemical structure is characterized by a phenoxypropanolamine backbone, a common feature in many beta-blockers and agonists.

The International Union of Pure and Applied Chemistry (IUPAC) name for the therapeutically active stereoisomer of this compound is (S)-1-(4-hydroxyphenoxy)-3-(isopropylamino)propan-2-ol .[1]

The key structural features of this compound include:

-

Aromatic Ring: A phenol (B47542) group (a benzene (B151609) ring with a hydroxyl substituent) which is crucial for its interaction with the adrenergic receptor.

-

Ether Linkage: An ether group connecting the aromatic ring to the propanolamine (B44665) side chain.

-

Propanolamine Side Chain: A three-carbon chain containing a hydroxyl group and a secondary amine with an isopropyl substituent. The hydroxyl group and the amino group are critical for its pharmacological activity.

The chemical and physical properties of this compound are summarized in the table below:

| Property | Value |

| Chemical Formula | C₁₂H₁₉NO₃ |

| Molecular Weight | 225.28 g/mol |

| CAS Number | 57526-81-5 ((S)-enantiomer) |

| Appearance | Solid |

| pKa | Data not available for individual enantiomers |

| logP | Data not available for individual enantiomers |

Stereoisomerism of this compound

The chemical structure of this compound contains a single chiral center at the second carbon atom of the propanolamine chain (C2). This stereocenter gives rise to two distinct stereoisomers, which are enantiomers: (S)-Prenalterol and (R)-Prenalterol. Enantiomers are non-superimposable mirror images of each other and can exhibit different pharmacological and toxicological profiles.

The pharmacological activity of this compound as a β1-adrenergic agonist resides almost exclusively in the (S)-enantiomer. The (R)-enantiomer has been shown to be significantly less active. This stereoselectivity is a common characteristic of drugs that interact with chiral biological targets such as G-protein coupled receptors.

Pharmacological and Physicochemical Properties of Stereoisomers

While extensive comparative data for the individual enantiomers is scarce in publicly available literature, the following table summarizes the known information regarding their pharmacological activity.

| Property | (S)-Prenalterol | (R)-Prenalterol | Racemic this compound |

| β1-Adrenergic Receptor Activity | Agonist | Significantly lower activity | Agonist |

| β1-Adrenergic Receptor Binding Affinity (Ki) | Not explicitly found for the pure enantiomer | Not explicitly found | Kp = 0.09 µM (in rat atria)[2] |

Note: The Kp value for racemic this compound indicates its equilibrium dissociation constant and is a measure of its binding affinity.

Signaling Pathway of (S)-Prenalterol

As a β1-adrenergic receptor agonist, (S)-Prenalterol initiates a well-defined intracellular signaling cascade upon binding to its receptor, primarily in cardiac muscle cells.

The binding of (S)-Prenalterol to the β1-adrenergic receptor leads to a conformational change in the receptor, which in turn activates the associated heterotrimeric Gs protein. The activated α-subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including L-type calcium channels, leading to an increased influx of calcium ions into the cell. This rise in intracellular calcium enhances myocardial contractility.

Experimental Protocols

Synthesis and Resolution of this compound Stereoisomers

The synthesis of racemic this compound can be achieved through several established chemical routes. A common method involves the reaction of 4-hydroxyphenol with epichlorohydrin, followed by the opening of the resulting epoxide ring with isopropylamine.

The resolution of the racemic mixture into its individual enantiomers is a critical step for therapeutic applications. Two primary methods for this are preferential crystallization and chiral High-Performance Liquid Chromatography (HPLC).

Preferential crystallization is a technique used for the separation of enantiomers from a racemic mixture in a supersaturated solution.

Detailed Methodology:

-

Preparation of a Supersaturated Solution: A solution of racemic this compound is prepared in a suitable solvent (e.g., a mixture of organic solvents or water) at a concentration slightly above its saturation point at a given temperature.

-

Seeding: A small quantity of pure crystals of the desired enantiomer (e.g., (S)-Prenalterol) is added to the supersaturated solution. These seed crystals act as templates for the crystallization of the same enantiomer from the solution.

-

Crystallization: The solution is maintained under controlled conditions of temperature and agitation to promote the growth of the crystals of the seeded enantiomer.

-

Separation: Once a sufficient amount of the desired enantiomer has crystallized, the solid is separated from the mother liquor by filtration.

-

Purification: The collected crystals are washed with a small amount of cold solvent to remove any adhering mother liquor and then dried. The enantiomeric purity of the product can be determined using techniques such as chiral HPLC or polarimetry.

Chiral HPLC is a powerful analytical and preparative technique for the separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Detailed Methodology:

-

Column Selection: A chiral stationary phase (CSP) capable of resolving amino alcohol compounds is selected. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for this class of compounds.

-

Mobile Phase Preparation: A suitable mobile phase is prepared. For normal-phase chromatography, this typically consists of a mixture of a non-polar solvent like n-heptane or hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol. A small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape and resolution for basic compounds like this compound.

-

Sample Preparation: A solution of racemic this compound is prepared in the mobile phase or a compatible solvent.

-

Chromatographic Conditions: The HPLC system is equilibrated with the mobile phase at a constant flow rate and temperature.

-

Injection and Detection: A specific volume of the sample solution is injected onto the column. The separated enantiomers are detected as they elute from the column, typically using a UV detector set at a wavelength where this compound absorbs strongly.

-

Data Analysis: The retention times of the two peaks correspond to the two enantiomers. The area under each peak is proportional to the concentration of that enantiomer in the mixture, allowing for the determination of the enantiomeric ratio and purity.

Conclusion

This technical guide has provided a detailed examination of the chemical structure and stereoisomerism of this compound. The key takeaways for researchers and drug development professionals are the critical importance of stereochemistry in the pharmacological activity of this drug, with the (S)-enantiomer being the active form. The provided overviews of the signaling pathway and experimental protocols for synthesis and resolution offer a foundational understanding for further research and development activities. The structured presentation of data and visual diagrams aims to facilitate a clear and comprehensive understanding of this important β1-adrenergic agonist.

References

Pharmacological Profile of Prenalterol: An In-depth Technical Guide on its Partial Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prenalterol is a sympathomimetic drug that exhibits partial agonist activity, primarily at β1-adrenergic receptors. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its binding affinity, functional potency, and intrinsic activity at β-adrenergic subtypes. Detailed experimental protocols for key assays used to characterize partial agonists are provided, along with visualizations of the primary signaling pathway and a general workflow for assessing partial agonism. This document is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development.

Introduction

This compound, a phenoxypropanolamine derivative, has been characterized as a cardioselective β-adrenergic partial agonist.[1] Its pharmacological activity is of significant interest due to its potential therapeutic applications in conditions such as cardiac failure and orthostatic hypotension.[1] Unlike full agonists that elicit a maximal response from the receptor, partial agonists produce a submaximal response even at saturating concentrations. This property allows this compound to act as a β1-agonist, particularly in states of low sympathetic tone, while potentially acting as a functional antagonist in the presence of high concentrations of endogenous catecholamines.[2] Understanding the quantitative aspects of this compound's interaction with β-adrenergic receptors is crucial for its therapeutic application and for the development of new drugs with tailored efficacy.

Quantitative Pharmacological Data

The partial agonist activity of this compound is defined by its binding affinity (Kd or Kp), functional potency (EC50), and intrinsic activity (α or IA). The following tables summarize the available quantitative data for this compound at β1 and β2-adrenergic receptors from various in vitro and in vivo studies. It is important to note that these values can vary depending on the tissue, species, and experimental conditions.

Table 1: Binding Affinity of this compound for β-Adrenergic Receptors

| Receptor Subtype | Ligand | Kp (nM) | Species | Tissue/Cell Line | Reference |

| β1-Adrenoceptor | This compound | 90 | Rat | Left Atria | [3] |

Kp (equilibrium dissociation constant) was determined by Schild analysis in desensitized atria where this compound acted as a competitive antagonist to isoproterenol (B85558).

Table 2: Functional Potency (EC50) and Intrinsic Activity (IA) of this compound

| Receptor Subtype | Parameter | Value | Species | Tissue | Reference |

| β1-Adrenoceptor | pD2 | 8.0 | Rat | Right Atrium | [4] |

| EC50 (nM) | 10 | Rat | Right Atrium | Calculated from pD2 | |

| Intrinsic Activity (vs. Isoproterenol) | 82% | Rat | Right Atrium | [4] | |

| β1-Adrenoceptor (Chronotropic) | Intrinsic Activity (vs. Isoprenaline) | 88% | Cat | Anesthetized | [5] |

| β1-Adrenoceptor (Inotropic) | Intrinsic Activity (vs. Isoprenaline) | 76% | Cat | Anesthetized | [5] |

| β2-Adrenoceptor | pD2 | 7.7 | Rat | Uterus | [4] |

| EC50 (nM) | 20 | Rat | Uterus | Calculated from pD2 | |

| Intrinsic Activity (vs. Isoproterenol) | 94% | Rat | Uterus | [4] |

pD2 is the negative logarithm of the EC50 value. EC50 values were calculated as 10^(-pD2) Molar and converted to nM. The intrinsic activity of this compound is expressed as a percentage of the maximal response induced by the full agonist isoproterenol or isoprenaline.

Signaling Pathways

This compound exerts its effects by binding to β1-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors primarily involves the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in the physiological responses associated with β1-adrenergic stimulation, such as increased heart rate and contractility.

References

- 1. Is this compound (H133/80) really a selective beta 1 adrenoceptor agonist? Tissue selectivity resulting from differences in stimulus-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacodynamic effects of this compound in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. beta 1-and beta 2-adrenoceptor stimulatory effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cardiostimulatory effects of this compound, a beta-1 adrenoceptor partial agonist, in vivo and in vitro. Correlation between physiological effects and adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Prenalterol: A Comprehensive Technical Guide to Solubility, Stability, and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility, stability, and recommended storage conditions for Prenalterol. The information is intended to support researchers, scientists, and drug development professionals in handling, formulating, and analyzing this selective β1-adrenergic receptor agonist.

Chemical and Physical Properties

This compound is a selective β1-adrenergic receptor agonist.[1] Its chemical structure is 4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenol. Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₉NO₃ | [2] |

| Molecular Weight | 225.28 g/mol | [2] |

| CAS Number | 57526-81-5 | [2] |

| Appearance | White to off-white solid | [1] |

Solubility Profile

The solubility of a compound is a critical parameter for its formulation and in vitro testing. Below is a summary of the known solubility of this compound and its hydrochloride salt in various solvents.

| Solvent | This compound Solubility | This compound Hydrochloride Solubility | Source |

| DMSO | 100 mg/mL (443.89 mM) (ultrasonication may be needed) | Not specified | [1][3] |

| Methanol | Not specified | 30 mg/mL | [4] |

| Water | Not specified | 11.2 mg/mL | [4] |

| 0.1N HCl | Not specified | 18.4 mg/mL | [4] |

Note: The use of hygroscopic DMSO can significantly impact the solubility of this compound; it is recommended to use newly opened DMSO.[1] For in vivo formulations, co-solvents such as PEG300 and Tween 80 are often used in combination with DMSO and saline/PBS.

Experimental Protocol for Solubility Determination (General Method)

A standardized method for determining the aqueous solubility of a compound involves the shake-flask method.

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer of specific pH) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of this compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

Stability Profile

Understanding the stability of this compound is crucial for determining its shelf-life, identifying potential degradation products, and developing stable formulations. Stability studies are typically conducted under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[5]

Forced Degradation Studies

Forced degradation studies, or stress testing, are performed to identify the likely degradation products and establish the degradation pathways and the intrinsic stability of the molecule.[5][6] The recommended stress conditions include:

-

Hydrolytic Degradation: Exposure to acidic and basic conditions (e.g., 0.1 M to 1.0 M HCl and NaOH) at room temperature or elevated temperatures (e.g., 50-60°C).[7]

-

Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide.

-

Thermal Degradation: Exposure to dry heat at elevated temperatures.

-

Photolytic Degradation: Exposure to a combination of UV and visible light.

Experimental Protocol for a Forced Degradation Study (General Method)

-

Sample Preparation: Prepare solutions of this compound in the respective stress agents (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photolytic studies, the solid drug substance and/or a solution can be used.

-

Stress Application: Expose the samples to the defined stress conditions for a specified duration.

-

Neutralization (for hydrolytic studies): At predetermined time points, withdraw samples and neutralize the acid or base to halt the degradation process.

-

Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as HPLC, to separate and quantify the parent drug and any degradation products.

-

Data Evaluation: Determine the percentage of degradation and identify the major degradation products.

Signaling Pathway for β1-Adrenergic Receptor Agonists

This compound acts as a selective β1-adrenergic receptor agonist. The general signaling pathway for such agonists is depicted below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C12H19NO3 | CID 42396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. medcraveonline.com [medcraveonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

In-depth Technical Guide to the Inactive Metabolites of Prenalterol in Humans

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prenalterol, a selective β1-adrenoceptor agonist, undergoes significant metabolism in humans, leading to the formation of inactive metabolites that are primarily excreted in the urine. This technical guide provides a comprehensive overview of the inactive metabolites of this compound in humans, with a focus on their identification, quantification, and the experimental protocols used for their analysis. The primary inactive metabolite is the phenolic sulfate (B86663) ester of this compound, a product of Phase II conjugation. This document details the analytical methodologies, including enzymatic hydrolysis and chromatographic techniques, used to characterize and quantify this metabolite. Quantitative data on the excretion of this compound and its metabolites are presented in tabular format for clarity. Furthermore, this guide includes visualizations of the metabolic pathway and experimental workflows using the DOT language for Graphviz.

Introduction

This compound is a sympathomimetic drug that has been investigated for its selective β1-adrenergic agonist properties. Understanding the metabolic fate of this compound is crucial for a complete pharmacokinetic profile and for assessing its safety and efficacy. In humans, this compound is extensively metabolized, with a significant portion of the administered dose being converted into inactive conjugates prior to elimination. This guide focuses on these inactive metabolites, providing drug development professionals and researchers with the necessary technical details to understand and investigate the metabolism of this compound.

Metabolic Pathway of this compound in Humans

The primary metabolic transformation of this compound in humans is conjugation of the phenolic hydroxyl group with sulfate, forming an inactive phenolic sulfate ester[1][2]. While glucuronide conjugates of this compound have been observed in animal models, the sulfate conjugate is the main urinary metabolite in humans[1].

Below is a diagram illustrating the metabolic pathway of this compound to its inactive sulfate conjugate.

Quantitative Data on this compound and its Metabolites

Following administration, this compound is well absorbed, and a substantial portion of the dose is excreted in the urine as both unchanged drug and metabolites within 24 hours[3]. The extent of metabolism is significant, particularly after oral administration, indicating a first-pass effect.

Table 1: Urinary Excretion of Unchanged this compound and its Metabolites in Humans

| Administration Route | Dose | Unchanged this compound in Urine (% of dose) | Metabolites in Urine (% of dose) | Reference |

| Intravenous (i.v.) | 2.5 mg | 60% | 40% | [2][3] |

| Oral | 2.5, 5.0, 10 mg | 13% | 87% | [3] |

| Oral | 10 mg | ~20% | ~80% | [1] |

Note: The metabolite percentage is calculated as the difference between the total urinary excretion and the unchanged drug excretion. The primary component of these metabolites is the inactive sulfate conjugate[1][2].

Experimental Protocols

The quantification of this compound's inactive metabolites, primarily the sulfate conjugate, necessitates specific analytical procedures. A crucial step is the enzymatic hydrolysis of the conjugate to liberate the parent this compound, which can then be measured using chromatographic techniques.

Sample Collection and Storage

Urine samples are collected from subjects over a 24-hour period following this compound administration. For accurate quantification, it is essential to store the samples frozen (at -20°C or lower) until analysis to prevent degradation of the conjugates.

Enzymatic Hydrolysis of this compound Sulfate

To measure the total amount of conjugated this compound, an enzymatic hydrolysis step is employed to cleave the sulfate group.

Protocol: Enzymatic Hydrolysis

-

Sample Preparation: Thaw the frozen urine samples and centrifuge to remove any particulate matter.

-

pH Adjustment: To 1 mL of the urine sample, add a suitable buffer to adjust the pH to the optimal range for the enzyme. For sulfatase from Helix pomatia, an acetate (B1210297) buffer (e.g., 0.1 M, pH 5.0) is commonly used.

-

Enzyme Addition: Add a solution of β-glucuronidase/arylsulfatase from Helix pomatia. The activity of the enzyme preparation should be sufficient to ensure complete hydrolysis.

-

Incubation: Incubate the mixture at a controlled temperature, typically 37°C, for a sufficient duration. An overnight incubation (approximately 16-18 hours) is often employed to ensure complete cleavage of the conjugates.

-

Termination of Reaction: After incubation, the reaction can be stopped by adding a strong base (e.g., NaOH) to raise the pH, which denatures the enzyme.

References

- 1. The metabolic disposition of the selective beta 1-adrenoceptor agonist this compound in mice, rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of this compound in healthy subjects and patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic studies in man of the selective beta 1-adrenoceptor agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of Hyprenan (Prenalterol): A Technical History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prenalterol, marketed under the brand name Hyprenan, emerged in the late 1970s and early 1980s as a promising cardiotonic agent for the treatment of heart failure. Developed by the Swedish pharmaceutical company Hässle, a subsidiary of Astra, it was identified by the code H 133/22. It was also associated with Ciba-Geigy under the code CGP 7760 B. As a selective β1-adrenoceptor partial agonist, this compound was designed to enhance myocardial contractility with a lesser effect on heart rate, offering a potential advantage over existing therapies.[1] This technical guide provides an in-depth history of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the clinical findings that ultimately led to its diminished role in cardiovascular medicine. The information is compiled from numerous clinical studies, with quantitative data presented in structured tables and key methodologies and signaling pathways visualized.

Introduction: The Quest for a Selective Inotrope

In the landscape of cardiovascular drug development, the search for an ideal inotropic agent—one that could strengthen the heart's contractions without inducing significant tachycardia or increasing myocardial oxygen demand—was a paramount goal. This compound was conceived to fill this therapeutic niche. Its selective partial agonism at the β1-adrenergic receptor was intended to provide a balanced and controlled stimulation of the heart muscle. Marketed in several Scandinavian countries, including Denmark, Norway, and Sweden, Hyprenan represented a novel approach to managing acute and chronic heart failure.[1]

Mechanism of Action: A Selective β1-Adrenergic Partial Agonist

This compound exerts its effects by selectively binding to and partially activating β1-adrenergic receptors, which are predominantly located in cardiac tissue. This partial agonism is a key feature, with an intrinsic sympathomimetic activity of approximately 60%.[1]

Signaling Pathway

Upon binding to the β1-adrenergic receptor, this compound initiates a conformational change that activates the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (camp). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several target proteins within the cardiomyocyte. Key phosphorylation targets include L-type calcium channels (increasing calcium influx), phospholamban (disinhibiting the sarcoplasmic reticulum Ca2+-ATPase [SERCA], thus enhancing calcium reuptake and storage), and troponin I (modulating myofilament sensitivity to calcium). The net effect of this cascade is an increase in intracellular calcium availability during systole, resulting in enhanced myocardial contractility (positive inotropy).

Pharmacokinetic Profile

This compound was developed for both intravenous and oral administration, with studies characterizing its absorption, distribution, metabolism, and excretion.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Route of Administration | Subject Population | Citation |

| Time to Peak Plasma Concentration | ~0.5 hours | Oral (solution) | Healthy Subjects | [2] |

| Bioavailability | ~25% | Oral (solution) | Healthy Subjects | [2] |

| Elimination Half-Life | ~1.8 hours | Intravenous / Oral | Healthy Subjects | [2] |

| Distribution Half-Life | ~7 minutes | Intravenous | Healthy Subjects | [2] |

| Excretion | ~90% in urine within 24h | Intravenous / Oral | Healthy Subjects | [2] |

| Unchanged Drug in Urine | ~60% | Intravenous | Healthy Subjects | [2] |

| Unchanged Drug in Urine | ~13% | Oral (solution) | Healthy Subjects | [2] |

Hemodynamic Effects: Clinical Trial Data

Numerous clinical studies in the early 1980s evaluated the hemodynamic effects of this compound in patients with heart failure and coronary artery disease. A consistent finding was its ability to improve cardiac performance.

Table 2: Hemodynamic Effects of Intravenous this compound in Patients with Heart Failure

| Parameter | Baseline (Control) | Post-Prenalterol | % Change | p-value | Study Population | Citation |

| Cardiac Index (L/min/m²) | 2.7 ± 0.7 | 3.3 ± 0.7 | +22.2% | < 0.01 | 16 patients with severe CHF | [3] |

| Cardiac Index (L/min/m²) | - | - | +37.5% | Significant | 8 patients post-atrial septal defect closure | [4] |

| Cardiac Output (L/min) | 4.4 ± 0.9 | 5.8 ± 1.8 | +31.8% | < 0.01 | 10 patients with chronic heart failure | [5] |

| Stroke Index (mL/beat/m²) | - | - | +16.2% | Significant | 8 patients post-atrial septal defect closure | [4] |

| Heart Rate (beats/min) | 81 ± 7 | 90 ± 7 | +11.1% | < 0.05 | 16 patients with severe CHF | [3] |

| Mean Arterial Pressure (mmHg) | - | - | +26.5% | Significant | 8 patients post-atrial septal defect closure | [4] |

| dp/dtmax | - | - | +84.5% | Significant | 8 patients post-atrial septal defect closure | [4] |

| PEP/LVET Ratio | 0.56 ± 0.15 | 0.49 ± 0.09 (at 1 month) | -12.5% | < 0.05 | 10 patients with chronic heart failure | [5] |

| Ejection Fraction (%) | 20 ± 10 | 27 ± 12 (at 1 week) | +35% | < 0.05 | 16 patients with severe CHF | [3] |

Table 3: Hemodynamic Effects of Oral this compound in Patients with Heart Failure

| Parameter | Baseline (Control) | Post-Prenalterol (1 month) | % Change | p-value | Study Population | Citation |

| Cardiac Output (L/min) | 4.4 ± 0.9 | Maintained increase | - | - | 10 patients with chronic heart failure | [5] |

| Treadmill Exercise Duration | - | Significantly improved | - | - | 10 patients with chronic heart failure | [5] |

Experimental Protocols

The clinical evaluation of this compound relied on established methods for assessing cardiovascular function.

Measurement of Hemodynamic Parameters

A common methodology for the invasive assessment of hemodynamic parameters in the cited studies involved the use of a Swan-Ganz pulmonary artery catheter.

-

Objective: To measure cardiac output, pulmonary artery pressure, and other hemodynamic variables.

-

Procedure:

-

A multi-lumen, balloon-tipped Swan-Ganz catheter is inserted into a central vein (e.g., internal jugular or subclavian) and advanced through the right atrium and right ventricle into the pulmonary artery.

-

Cardiac Output Measurement (Thermodilution): A known volume of cold saline is injected into the right atrium through a proximal port of the catheter. A thermistor at the catheter's tip in the pulmonary artery measures the change in blood temperature over time. The cardiac output is inversely proportional to the area under the temperature-time curve, calculated by a dedicated computer.[6][7][8]

-

Pressure Measurements: Transducers connected to the catheter's ports continuously measure pressures in the right atrium, right ventricle, and pulmonary artery.

-

Assessment of Left Ventricular Ejection Fraction (LVEF)

Radionuclide ventriculography (also known as a MUGA scan) was a key non-invasive technique used to determine LVEF.

-

Objective: To quantify the pumping efficiency of the left ventricle.

-

Procedure:

-

The patient's red blood cells are labeled in vitro or in vivo with a radioactive tracer, typically Technetium-99m.

-

A gamma camera acquires images of the heart, synchronized with the patient's electrocardiogram (ECG), over several hundred cardiac cycles.

-

The acquired data is used to generate a composite, cinematic image of the beating heart.

-

Regions of interest are drawn around the left ventricle at end-diastole (maximum volume) and end-systole (minimum volume).

-

The radioactivity counts within these regions, which are proportional to blood volume, are used to calculate the ejection fraction using the formula: LVEF = [(End-Diastolic Counts - End-Systolic Counts) / End-Diastolic Counts] x 100.[9][10][11]

-

The Decline of this compound: Efficacy and Safety Concerns

Despite promising acute hemodynamic effects, the long-term utility of this compound came into question. Studies began to reveal a lack of sustained improvement in cardiac function and exercise capacity over months of treatment.[3][12] For instance, one study noted that while the cardiac index and ejection fraction improved at one week, these parameters returned to near-baseline levels by three to six months.[3] This attenuation of effect was likely due to the development of tolerance, a common phenomenon with continuous β-agonist stimulation involving receptor downregulation and desensitization.

Furthermore, while some short-term studies reported a good safety profile with transient side effects like palpitations, the broader context of β-agonist therapy in chronic heart failure was evolving.[5][13] The understanding grew that long-term stimulation of the sympathetic nervous system, even with a partial agonist, could be detrimental, potentially increasing the risk of arrhythmias and mortality. This shift in paradigm, coupled with the demonstrated long-term mortality benefits of β-blockers in heart failure, ultimately led to the decline in the use of β-agonists like this compound for chronic management.

Conclusion

This compound (Hyprenan) represents an important chapter in the history of cardiovascular drug development. It embodied a rational design approach aimed at achieving selective inotropic support for the failing heart. While it demonstrated significant and beneficial acute hemodynamic effects, its long-term efficacy was limited by the development of tolerance. The broader evolution in the understanding of heart failure pathophysiology, which moved away from long-term sympathomimetic stimulation and towards neurohormonal blockade, ultimately defined this compound's legacy as a stepping stone rather than a cornerstone of heart failure therapy. The data and methodologies from its clinical evaluation, however, contributed valuable knowledge to the field and remain instructive for researchers and drug development professionals today.

References

- 1. Gi-protein-coupled β 1-adrenergic receptor: re-understanding the selectivity of β 1-adrenergic receptor to G protein : Gi-protein-coupled β 1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Long-term hemodynamic effects of this compound in patients with severe congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [this compound (CGP 7760 B), a new cardioselective beta 1-adrenoceptor-agonist (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, an oral beta-1 adrenoceptor agonist, in the treatment of chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. apcyccv.org.pe [apcyccv.org.pe]

- 8. Acute haemodynamic effects of oral this compound in severe heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measuring Left Ventricular Ejection Fraction - Techniques and Potential Pitfalls | ECR Journal [ecrjournal.com]

- 10. Radionuclide Imaging to Determine Cardiac Function [ehealth.kcl.ac.uk]

- 11. Left Ventricular Ejection Fraction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Contractile, coronary, and metabolic effects of the acute and long-term treatment of cardiac failure with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of this compound administered orally in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-(-)-Prenalterol: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-Prenalterol is a synthetic compound recognized for its selective partial agonist activity at the β1-adrenergic receptor.[1][2] This property confers upon it a unique pharmacological profile, characterized by the ability to elicit a submaximal response compared to full agonists like isoproterenol, while competitively antagonizing the effects of endogenous catecholamines at higher concentrations.[3][4] This technical guide provides a comprehensive overview of the biological activity of (S)-(-)-Prenalterol, with a focus on its quantitative pharmacology, the experimental methodologies used for its characterization, and the underlying signaling pathways.

Core Biological Activity: Selective β1-Adrenergic Partial Agonism

(S)-(-)-Prenalterol's primary mechanism of action is its interaction with β1-adrenergic receptors, which are predominantly located in cardiac tissue.[3] As a partial agonist, it possesses both agonistic (stimulatory) and antagonistic (inhibitory) properties.[3] The level of intrinsic sympathomimetic activity (ISA) of prenalterol varies depending on the tissue and the density of β-adrenergic receptors.[3] In tissues with a high receptor reserve, it can elicit a significant functional response.[5]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the biological activity of (S)-(-)-Prenalterol.

| Parameter | Value | Species | Tissue/System | Reference |

| pD2 (-log EC50) | 8.0 | Rat | Right Atrium (Chronotropic effect) | [5] |

| EC50 | 10 nM | Rat | Right Atrium (Chronotropic effect) | Calculated from[5] |

| pD2 (-log EC50) | 7.7 | Rat | Uterus (Relaxant effect) | [5] |

| EC50 | 20 nM | Rat | Uterus (Relaxant effect) | Calculated from[5] |

Table 1: Potency of (S)-(-)-Prenalterol in Functional Assays

| Parameter | Value (relative to Isoproterenol) | Species | Tissue/System | Reference |

| Intrinsic Activity (Chronotropic) | 88% | Cat | Anesthetized | [4] |

| Intrinsic Activity (Inotropic) | 76% | Cat | Anesthetized | [4] |

| Intrinsic Sympathomimetic Activity (ISA) | 0 - 94% | Various | Various isolated tissues | [3] |

| Maximal Effect (Chronotropic) | 82% | Rat | Right Atrium | [5] |

| Maximal Effect (Uterine Relaxation) | 94% | Rat | Uterus | [5] |

Table 2: Intrinsic Agonist Activity of (S)-(-)-Prenalterol

Signaling Pathways

Activation of the β1-adrenergic receptor by (S)-(-)-Prenalterol initiates a well-defined signaling cascade, primarily involving the activation of the Gs alpha subunit of the associated G protein. This leads to the stimulation of adenylyl cyclase, production of cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA), which phosphorylates various downstream targets to elicit a physiological response.

Experimental Protocols

The characterization of (S)-(-)-Prenalterol's biological activity relies on a combination of in vitro and in vivo experimental techniques. Below are detailed methodologies for key assays.

Radioligand Binding Assay (Competition)

This assay is employed to determine the binding affinity (Ki) of (S)-(-)-Prenalterol for the β1-adrenergic receptor.

Detailed Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or transfected with the β1-adrenergic receptor. The tissue is homogenized in a cold buffer and subjected to differential centrifugation to isolate the membrane fraction. The final pellet is resuspended in an appropriate assay buffer.

-

Binding Reaction: In a multi-well plate, a constant concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled (S)-(-)-Prenalterol.[6]

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of (S)-(-)-Prenalterol that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation

This assay measures the ability of (S)-(-)-Prenalterol to stimulate the production of the second messenger cyclic AMP (cAMP), providing a measure of its functional potency (EC50) and efficacy (intrinsic activity).

Detailed Methodology:

-

Cell Culture and Plating: Cells expressing the β1-adrenergic receptor (e.g., CHO or HEK293 cells) are cultured to an appropriate density and plated into multi-well plates.

-

Cell Stimulation: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP. After a pre-incubation period, cells are treated with increasing concentrations of (S)-(-)-Prenalterol.

-

Incubation: The cells are incubated for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.

-

Cell Lysis and cAMP Quantification: The stimulation is terminated, and the cells are lysed. The intracellular cAMP concentration is then measured using a variety of commercially available kits, such as those based on homogeneous time-resolved fluorescence (HTRF), enzyme-linked immunosorbent assay (ELISA), or other competitive binding formats.

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of (S)-(-)-Prenalterol. The EC50, the concentration of agonist that produces 50% of the maximal response, is determined using non-linear regression. The intrinsic activity is calculated as the maximal response produced by (S)-(-)-Prenalterol as a percentage of the maximal response produced by a full agonist like isoproterenol.

Conclusion

(S)-(-)-Prenalterol exhibits a well-characterized profile as a selective β1-adrenergic partial agonist. Its biological activity is defined by its potency in functional assays and its variable intrinsic sympathomimetic activity across different tissues. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and similar compounds, which are of significant interest in the development of novel cardiovascular therapeutics. The nuanced effects of partial agonism, such as that exhibited by (S)-(-)-Prenalterol, offer the potential for therapeutic benefit with a reduced risk of the side effects associated with full agonists.

References

- 1. This compound, an oral beta-1 adrenoceptor agonist, in the treatment of chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intrinsic sympathomimetic activity of the partial agonist this compound in relation to beta adrenoceptor interaction in various tissues, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cardiostimulatory effects of this compound, a beta-1 adrenoceptor partial agonist, in vivo and in vitro. Correlation between physiological effects and adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. beta 1-and beta 2-adrenoceptor stimulatory effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure and biological activity of (-)-[3H]dihydroalprenolol, a radioligand for studies of beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Prenalterol: Unraveling the Stereochemistry of a Beta-1 Adrenergic Agonist

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the racemic mixture of Prenalterol versus its individual enantiomers. This whitepaper provides a detailed comparison of their pharmacological properties, experimental protocols for their separation and analysis, and a discussion of the implications for therapeutic development.

This compound, a selective beta-1 adrenergic receptor partial agonist, has been utilized in the management of heart failure.[1] Like many pharmaceuticals, this compound is a chiral molecule, existing as two non-superimposable mirror images, the (S)- and (R)-enantiomers. Typically, it is administered as a racemic mixture, containing equal amounts of both. However, it is widely recognized in pharmacology that individual enantiomers of a drug can exhibit significantly different potencies and effects. For aryloxyaminopropanol beta-adrenergic agents like this compound, the (S)-enantiomer is generally considered the more pharmacologically active form.[2]

This guide synthesizes available data to provide a clearer understanding of the distinct roles of each enantiomer and the racemic mixture.

Pharmacological Profile: A Tale of Two Enantiomers

Table 1: Pharmacological and Pharmacokinetic Properties of Racemic this compound

| Parameter | Value | Reference |

| Mechanism of Action | Selective β1-adrenergic receptor partial agonist | [1] |

| Intrinsic Sympathomimetic Activity (ISA) | Varies by tissue, correlated with isoproterenol (B85558) potency | [3] |

| Chronotropic Intrinsic Activity (vs. Isoprenaline) | 88% (in anesthetized cat) | [4] |

| Inotropic Intrinsic Activity (vs. Isoprenaline) | 76% (in anesthetized cat) | [4] |

| pD2 (rat right atrium) | 8.0 | [5] |

| pD2 (rat uterus) | 7.7 | [5] |

| Oral Bioavailability | ~25% (solution), ~45% (controlled release) | [6] |

| Elimination Half-life | Approximately 1.8 - 2.4 hours | [7] |

| Peak Plasma Concentration Time | ~0.5 hours (oral solution) | [6] |

Deciphering the Signaling Cascade

This compound exerts its effects by binding to beta-1 adrenergic receptors, which are predominantly found in the heart. This interaction initiates a G-protein-coupled receptor (GPCR) signaling cascade.

Upon binding of (S)-Prenalterol to the beta-1 adrenergic receptor, the associated Gs protein is activated. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[4] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, including L-type calcium channels. This results in an increased influx of calcium ions, ultimately enhancing myocardial contractility.[4]

Experimental Protocols: A Guide for Researchers

To facilitate further research into the stereospecific properties of this compound, this guide outlines key experimental methodologies.

Chiral Separation of this compound Enantiomers by HPLC

The separation of (R)- and (S)-Prenalterol is crucial for studying their individual pharmacological activities. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose.[8][9]

References

- 1. This compound | C12H19NO3 | CID 42396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. kup.at [kup.at]

- 3. Intrinsic sympathomimetic activity of the partial agonist this compound in relation to beta adrenoceptor interaction in various tissues, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cardiostimulatory effects of this compound, a beta-1 adrenoceptor partial agonist, in vivo and in vitro. Correlation between physiological effects and adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. beta 1-and beta 2-adrenoceptor stimulatory effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic studies in man of the selective beta 1-adrenoceptor agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 9. phx.phenomenex.com [phx.phenomenex.com]

Methodological & Application

Application Notes and Protocols for Prenalterol in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenalterol is a selective partial agonist for the β1-adrenergic receptor. In vitro, it is a valuable tool for studying the signaling pathways and physiological effects mediated by this receptor, which is predominantly expressed in the heart. Understanding the dose-dependent effects of this compound in cell-based assays is crucial for research in cardiac biology, drug discovery, and development. These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments, focusing on cAMP accumulation and receptor binding assays.

Mechanism of Action

This compound selectively binds to β1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) that couple to the stimulatory G protein, Gs. Upon agonist binding, the Gs alpha subunit activates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). As a partial agonist, this compound elicits a submaximal response compared to a full agonist like isoproterenol (B85558). In some systems, it can also act as an antagonist by competitively blocking the binding of full agonists[1].

Data Presentation

The following tables summarize the quantitative data for this compound from various in vitro studies.

Table 1: Potency of this compound in Functional Assays

| Tissue/Cell Type | Species | Assay | Parameter | Value |

| Right Atrium | Rat | Increase in beating rate | pD2 | 8.0[2] |

| Uterine Muscle | Rat | Relaxation of K+-elicited contractures | pD2 | 7.7[2] |

| Ventricular Myocardium | Human | Adenylate cyclase stimulation | - | Partial Agonist[3] |

pD2 is the negative logarithm of the EC50 value. An increase in pD2 indicates higher potency.

Table 2: Binding Affinity of this compound

| Tissue/Cell Type | Species | Radioligand | Parameter | Value |

| Myocardium | Rat | [3H]-CGP 12177 | - | No change in affinity with long-term treatment |

Experimental Protocols

Protocol 1: Cyclic AMP (cAMP) Accumulation Assay in CHO-K1 cells stably expressing the human β1-adrenergic receptor

This protocol describes how to measure the effect of this compound on intracellular cAMP levels.

Materials:

-

CHO-K1 cells stably expressing the human β1-adrenergic receptor

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS, 2 mM L-glutamine)

-

This compound hydrochloride

-

Isoproterenol hydrochloride (as a full agonist control)

-

3-isobutyl-1-methylxanthine (IBMX)

-

Phosphate-buffered saline (PBS)

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

-

96-well cell culture plates

Procedure:

-

Cell Seeding:

-

One day before the experiment, seed the CHO-K1-β1 cells into a 96-well plate at a density of 20,000-40,000 cells per well.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM in water or DMSO).

-

Prepare serial dilutions of this compound in assay buffer (e.g., PBS with 0.1% BSA) to achieve final concentrations ranging from 10⁻¹¹ M to 10⁻⁵ M.

-

Prepare a concentration-response curve for isoproterenol (e.g., 10⁻¹² M to 10⁻⁶ M) as a positive control.

-

-

Assay:

-

Wash the cells once with warm PBS.

-

Add 50 µL of assay buffer containing 1 mM IBMX to each well and incubate for 30 minutes at 37°C. IBMX is a phosphodiesterase inhibitor that prevents cAMP degradation.

-

Add 50 µL of the this compound or isoproterenol dilutions to the respective wells.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of your chosen cAMP assay kit.

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the agonist concentration.

-

Fit the data using a sigmoidal dose-response curve to determine the EC50 and Emax values for this compound and isoproterenol.

-

Protocol 2: Competitive Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for the β1-adrenergic receptor.

Materials:

-

Membrane preparations from cells expressing the β1-adrenergic receptor (e.g., CHO-K1-β1 cells)

-

Radioligand (e.g., [³H]-CGP-12177, a high-affinity β1-adrenergic receptor antagonist)

-

This compound hydrochloride

-

Non-labeled antagonist (e.g., propranolol, for determining non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

96-well plates

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Assay Setup:

-

In a 96-well plate, add the following components in this order:

-

25 µL of binding buffer

-

25 µL of a fixed concentration of [³H]-CGP-12177 (typically at its Kd concentration)

-

25 µL of a range of concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M)

-

25 µL of cell membrane preparation (5-20 µg of protein per well)

-

-

For total binding, add 25 µL of binding buffer instead of this compound.

-

For non-specific binding, add 25 µL of a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol) instead of this compound.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters three times with ice-cold binding buffer to remove any remaining unbound radioligand.

-

-

Detection:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data using a one-site competition binding equation to determine the IC50 value of this compound.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations

Caption: this compound signaling pathway via the β1-adrenergic receptor.

Caption: Experimental workflow for a cAMP accumulation assay.

Caption: Logical relationship in a competitive binding assay.

References

- 1. Effects of this compound on beta adrenergic responsiveness and receptors in the cerebral cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. beta 1-and beta 2-adrenoceptor stimulatory effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beta 1- and beta 2-adrenergic receptor-mediated adenylate cyclase stimulation in nonfailing and failing human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

Administration Protocol for Prenalterol in Rat Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Prenalterol, a selective β1-adrenoceptor agonist, in rat models for research purposes. The following sections detail the pharmacological action, administration protocols, and a model experimental application of this compound, including its use in a rat model of myocardial infarction.

Pharmacological Profile of this compound

This compound is a sympathomimetic drug that selectively stimulates β1-adrenergic receptors, which are predominantly located in the heart. This stimulation leads to positive chronotropic (increased heart rate) and inotropic (increased contractility) effects. Due to these properties, this compound has been investigated for its potential therapeutic applications in cardiac conditions such as heart failure. In rat models, it is a valuable tool for studying the effects of β1-adrenoceptor stimulation on cardiac function and signaling pathways.

Data Presentation: this compound Administration in Rats

The following table summarizes various administration routes and corresponding dosages of this compound used in published studies with rat models.

| Route of Administration | Dosage | Study Context | Reference |

| Intraperitoneal (IP) Infusion | 3.8 mg/kg/hr (continuous via osmotic minipumps) | Studying effects on beta-adrenoceptor responsiveness in the cerebral cortex. | [1] |

| Oral (PO) | 2630 mg/kg (high dose) | Investigating metabolic disposition. | [2] |

| Oral (PO) | Long-term treatment (specific dosage not detailed in abstract) | Examining the influence on intrinsic heart rate. | [3] |

| Intravenous (IV) | Not specified in abstract | Assessing heart rate increase after long-term oral treatment. | [4] |

Signaling Pathway of this compound

This compound exerts its effects by activating the β1-adrenoceptor, a G-protein coupled receptor. This initiates a downstream signaling cascade, as illustrated in the diagram below.

Caption: this compound signaling cascade in cardiomyocytes.

Experimental Protocols

Protocol 1: Continuous Intraperitoneal Infusion for Studying Central Beta-Adrenoceptor Responsiveness

This protocol is adapted from studies investigating the in vivo effects of continuous this compound administration.[1]

Objective: To assess the impact of sustained β1-adrenoceptor stimulation on receptor density and responsiveness in the rat brain.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

This compound hydrochloride

-

Sterile saline solution (0.9% NaCl)

-

Osmotic minipumps (e.g., Alzet)

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for subcutaneous implantation

Procedure:

-

Animal Preparation: Acclimatize rats to the housing conditions for at least one week before the experiment.

-

This compound Solution Preparation: Dissolve this compound in sterile saline to achieve the desired concentration for delivery via the osmotic minipumps. The concentration will depend on the pump's flow rate and the target dose (e.g., 3.8 mg/kg/hr).[1]

-

Osmotic Minipump Priming: Prime the osmotic minipumps according to the manufacturer's instructions, typically by incubating them in sterile saline at 37°C for a specified period.

-

Surgical Implantation:

-

Anesthetize the rat using an appropriate anesthetic agent.

-

Shave and disinfect the surgical area on the back of the rat.

-

Make a small subcutaneous incision and create a pocket to insert the osmotic minipump.

-

Implant the primed minipump into the subcutaneous pocket.

-

Suture the incision and allow the animal to recover on a warming pad.

-

-

Post-Operative Care: Monitor the rats for any signs of distress or infection. Provide post-operative analgesia as required.

-

Experimental Period: The infusion is typically carried out for a period of 7 days.[1]

-

Tissue Collection and Analysis: At the end of the infusion period, euthanize the rats and collect the cerebral cortex for subsequent biochemical assays, such as cyclic AMP measurement or receptor binding studies.[1]

Protocol 2: Investigating the Effect of this compound on a Rat Model of Myocardial Infarction